REACTION_CXSMILES
|
Cl.[NH2:2][C:3]([CH3:10])([CH3:9])[CH2:4][C:5](OC)=[O:6].[CH3:11][NH2:12]>>[CH3:11][NH:12][C:5](=[O:6])[CH2:4][C:3]([NH2:2])([CH3:10])[CH3:9] |f:0.1|
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Name
|
|
Quantity
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10.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(CC(=O)OC)(C)C
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Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 18 hours
|
Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
DISSOLUTION
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Details
|
the crude is dissolved in methylene chloride (100 ml)
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Type
|
WASH
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Details
|
washed with a saturate aqueous solution of sodium chloride (10 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over sodium sulphate and evaporation of the solvent to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(CC(C)(C)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |